1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride

GSK-3 inhibitor selectivity kinase hinge binding N1-methyl SAR

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one hydrochloride (molecular formula C₇H₁₀ClN₃O, MW 187.63 g/mol) belongs to the pyrazolo[3,4-c]pyridine family, a bicyclic heteroaromatic scaffold also designated as 6-azaindazole. This compound features three key structural determinants: an N1-methyl substituent on the pyrazole ring, a 4-oxo (carbonyl) group on the partially saturated pyridine ring, and a hydrochloride salt form.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
Cat. No. B13574522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)CNC2.Cl
InChIInChI=1S/C7H9N3O.ClH/c1-10-6-3-8-4-7(11)5(6)2-9-10;/h2,8H,3-4H2,1H3;1H
InChIKeyCFEQWICPMVRJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one Hydrochloride – Compound Class and Procurement Context


1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one hydrochloride (molecular formula C₇H₁₀ClN₃O, MW 187.63 g/mol) belongs to the pyrazolo[3,4-c]pyridine family, a bicyclic heteroaromatic scaffold also designated as 6-azaindazole. This compound features three key structural determinants: an N1-methyl substituent on the pyrazole ring, a 4-oxo (carbonyl) group on the partially saturated pyridine ring, and a hydrochloride salt form. The [3,4-c] ring fusion distinguishes it from regioisomeric pyrazolo[4,3-c]pyridines [1]. Within the pyrazolo[3,4-c]pyridine class, the N1-methyl-4-one substitution pattern creates a unique pharmacophoric profile that diverges from both the N1-unsubstituted GSK-3 inhibitor series and the 3,5-disubstituted Pim kinase inhibitor series, making target identification during procurement essential [2].

Why Generic Pyrazolopyridine Substitution Fails for 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one Hydrochloride Procurement


Generic substitution across pyrazolopyridine congeners carries a high risk of target-profile mismatch because three interdependent structural features dictate biological selectivity: (i) the [3,4-c] versus [4,3-c] ring fusion directs entirely different target families—[3,4-c] scaffolds are validated for pan-Pim kinase and GSK-3 inhibition, while [4,3-c] scaffolds have been optimized for PEX14–PEX5 protein-protein interaction inhibition [1]; (ii) N1-methylation abolishes the critical hinge-region hydrogen bond required for GSK-3α/β activity, rendering N1-methyl analogs functionally inert toward GSK-3 even when other substituents are optimized [2]; and (iii) the 4-one carbonyl provides a hydrogen-bond acceptor that non-oxo tetrahydropyridine analogs lack, altering both target engagement and physicochemical properties [3]. Interchanging compounds without explicit matching of these three features can lead to orders-of-magnitude differences in potency against the intended target.

Quantitative Differentiation Evidence for 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one Hydrochloride Versus Closest Analogs


N1-Methylation Abolishes GSK-3α/β Hinge-Region Hydrogen Bonding Compared to N1-Unsubstituted Pyrazolo[3,4-c]pyridines

The target compound carries an N1-methyl group that eliminates the capacity to donate a hydrogen bond from the pyrazole N1–H to the D133 carbonyl in the GSK-3β hinge region. In the Sklepari et al. (2017) SAR study, N1-unsubstituted pyrazolo[3,4-c]pyridine analogs (compounds 14a–f) demonstrated GSK3α/β IC₅₀ values in the range of 0.4–1 µM, while N1-capped analogs (compounds 13a–f) exhibited no measurable GSK-3 inhibition. Molecular docking confirmed that N1 capping excludes one of two critical hinge hydrogen bonds, with the remaining binding geometry moderately perturbed [1]. By extension, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one hydrochloride is predicted to show >10-fold reduction in GSK-3α/β potency relative to N1-H analogs, with residual activity likely exceeding 10 µM.

GSK-3 inhibitor selectivity kinase hinge binding N1-methyl SAR Alzheimer's disease target deconvolution

Pyrazolo[3,4-c]pyridine (6-Azaindazole) Scaffold Enables Pan-Pim Kinase Picomolar Potency Distinct from Pyrazolo[4,3-c]pyridine Series

The [3,4-c] ring fusion (6-azaindazole) has been specifically identified through fragment-based screening as a privileged core for pan-Pim kinase inhibitor development, achieving picomolar biochemical potency against all three Pim isoforms (Pim-1, Pim-2, Pim-3) [1]. In US Patent US9260425, optimized 3,5-substituted pyrazolo[3,4-c]pyridine derivatives demonstrated Ki values as low as 0.0079 nM against PIM-1, 0.015 nM against PIM-3, and 0.136 nM against PIM-1 in independent assays [2]. In contrast, the regioisomeric pyrazolo[4,3-c]pyridine scaffold has been developed as the first-in-class inhibitor series targeting the PEX14–PEX5 protein-protein interaction with trypanocidal activity, with lead compounds showing K_D values in the sub-micromolar range [3]. The [3,4-c] scaffold thus directs target engagement toward the Pim kinase family, while the [4,3-c] scaffold is associated with an entirely distinct target class.

pan-Pim kinase inhibition 6-azaindazole scaffold cancer therapeutics scaffold hopping

4-One Carbonyl Provides a Hydrogen-Bond Acceptor Pharmacophore Absent in Non-Oxo Tetrahydropyrazolo[3,4-c]pyridine Analogs

The 4-one carbonyl of the target compound introduces a hydrogen-bond acceptor that is absent in non-oxo 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine analogs (free base: C₇H₁₁N₃, MW 137.19; CAS 1228994-66-8) . In the broader pyrazolo[3,4-c]pyridine class, oxo-substitution patterns directly correlate with target selectivity: 7-oxo derivatives have been developed as potent PDE4 inhibitors (IC₅₀ = 0.03–1.6 µM) [1], while 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridines have been identified as RIP1 kinase inhibitors with nanomolar potency [2]. In contrast, non-oxo tetrahydropyrazolo[3,4-c]pyridines have shown activity against CDK2 (IC₅₀ = 12.3 nM for certain 3-bromo-N1-methyl derivatives) [3]. The 4-one regioisomer (versus 7-one) places the carbonyl at a distinct vector relative to the kinase hinge-binding motif, creating a differentiated pharmacophore geometry that alters kinase selectivity profiles.

4-oxo pharmacophore kinase inhibitor design hydrogen bond acceptor tetrahydropyridine SAR

Hydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base Pyrazolo[3,4-c]pyridine Analogs

The hydrochloride salt of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one exhibits enhanced aqueous solubility compared to its free base counterparts. The parent heterocycle 1H-pyrazolo[3,4-c]pyridine (CAS 271-47-6; LogP = 0.33–0.96) is described as soluble in DMSO but insoluble in water , whereas the hydrochloride salt form of related tetrahydropyrazolo[3,4-c]pyridines is documented as water-soluble due to protonation of the secondary amine . The target compound's hydrochloride salt (MW 187.63 g/mol, C₇H₁₀ClN₃O) provides the protonated, ionized form that enhances dissolution in aqueous buffer systems commonly used in biochemical and cell-based assays. For comparison, the free base analog 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 1228994-66-8, MW 137.19, pKa predicted ~9.49) requires acidic conditions for full protonation .

aqueous solubility hydrochloride salt biological assay compatibility formulation

Selective Elimination of GSK-3 Activity Enables Use as a Kinase Profiling Selectivity Control Versus GSK-3 Inhibitor XXII (Compound A)

The commercially available GSK-3 Inhibitor XXII (Compound A, Calbiochem Cat. No. 361563), a pyrazolopyridine derivative, potently inhibits both GSK-3α and GSK-3β with IC₅₀ values of 2.3 nM and 2 nM respectively (at 0.5 µM ATP), demonstrating high selectivity over a panel of 27 other kinases . In contrast, the target compound's N1-methyl group abolishes one of two critical hinge hydrogen bonds with D133 in GSK-3β, as established by the Sklepari et al. crystallographic docking studies [1]. This structural difference creates a functional dichotomy: Compound A is a potent, selective GSK-3 inhibitor suitable for pathway validation, while 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one hydrochloride serves as a matched negative control that retains the pyrazolo[3,4-c]pyridine scaffold but lacks GSK-3 engagement. This matched-pair comparison is valuable for target deconvolution studies where scaffold-specific off-target effects must be distinguished from GSK-3-mediated pharmacology.

kinase selectivity profiling GSK-3 negative control target deconvolution kinase inhibitor tool compound

Optimal Research and Procurement Application Scenarios for 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one Hydrochloride


Kinase Selectivity Profiling: GSK-3-Negative Control for Pyrazolo[3,4-c]pyridine Scaffold-Based Inhibitor Programs

In kinase drug discovery programs using pyrazolo[3,4-c]pyridine scaffolds, this compound serves as an essential negative control for GSK-3α/β activity. Because N1-methylation eliminates the critical hinge hydrogen bond with D133 required for GSK-3 inhibition, while potentially preserving activity against other kinase targets (e.g., Pim kinases, CLK1, DYRK1A), it enables researchers to deconvolve GSK-3-dependent from GSK-3-independent pharmacology within a single scaffold chemotype [1]. This application is directly supported by the Sklepari et al. (2017) SAR demonstrating that only N1-unsubstituted analogs inhibit GSK-3α/β [1].

Pan-Pim Kinase Inhibitor Fragment Elaboration Using the 6-Azaindazole Core

The [3,4-c]pyrazolopyridine core (6-azaindazole) has been validated through fragment-based screening as a privileged scaffold for pan-Pim kinase inhibitor development, with optimized 3,5-disubstituted derivatives achieving picomolar biochemical potency (Ki values as low as 0.0079 nM) against all three Pim isoforms [2]. The 1-methyl-4-one substitution pattern of this compound provides a differentiated starting point for fragment growth at positions 3, 5, and 7 of the pyrazolo[3,4-c]pyridine ring system, with the 4-one carbonyl offering a synthetic handle for further derivatization [3].

Aqueous Biological Assay-Ready Compound Sourcing Without DMSO Solubilization

For high-throughput screening laboratories and CROs that require direct compound dissolution in aqueous assay buffers, the hydrochloride salt form of this compound eliminates the need for DMSO as a co-solvent. This avoids DMSO-related artifacts including cellular cytotoxicity at concentrations above 0.1% (v/v), solvent-induced protein conformational changes, and compound precipitation upon aqueous dilution—all of which compromise assay data quality in biochemical and cell-based screening campaigns .

Scaffold-Hopping Reference Standard for Pyrazolo[3,4-c] versus Pyrazolo[4,3-c] Target Selectivity Studies

This compound serves as a reference standard in scaffold-hopping exercises aimed at understanding how the [3,4-c] versus [4,3-c] ring fusion directs biological target engagement. The [3,4-c] scaffold is associated with kinase inhibition (Pim, GSK-3, CLK1, DYRK1A, RIP1, PDE4), while the [4,3-c] scaffold has been developed for protein-protein interaction inhibition (PEX14–PEX5) with trypanocidal activity [4]. Systematic comparison of matched substitution patterns across the two regioisomeric series enables rational selection of the appropriate core for a given therapeutic target [2].

Quote Request

Request a Quote for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.